
Susalimod
Übersicht
Beschreibung
Susalimod is an immunomodulating agent that inhibits the synthesis of tumor necrosis factor-alpha (TNF-α), a proinflammatory cytokine implicated in sepsis, autoimmune diseases, and chronic inflammation. Its mechanism of action involves suppressing TNF-α production in response to bacterial lipopolysaccharide (LPS) challenges. A pivotal study by Gozzi et al. (1999) demonstrated that this compound (25–200 mg/kg, intraperitoneal) reduced LPS-induced TNF-α levels in mice in a dose-dependent manner. Pharmacokinetic-pharmacodynamic (PK-PD) modeling revealed an in vivo potency (IC₅₀) of 293 µM, with maximal inhibition achieved by blocking TNF-α synthesis during the initial 70-minute window post-LPS exposure .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Susalimod umfasst mehrere wichtige Schritte:
Palladium-katalysierte Kupplung: Methyl-5-iodsalicylat wird mit Trimethylsilylacetylen gekoppelt, um Ethynylsalicylat zu erzeugen.
Spaltung der Trimethylsilylgruppe: Die Schutzgruppe wird mit Kaliumfluorid in Dimethylformamid gespalten.
Kondensation: 4-Iodbenzolsulfonylchlorid wird mit 2-Amino-3-methylpyridin kondensiert, um Sulfonamid zu erhalten.
Suzuki-Kupplung: Acetylen und Iodosulfonamid werden gekoppelt, um Diarylacetylen zu liefern.
Verseifung: Die Methylestergruppe wird mit Natriumhydroxid verseift, um die gewünschte Carbonsäure zu liefern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Skalierung der oben genannten Synthesewege, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit durch verschiedene Reinigungsverfahren wie Umkristallisation und Chromatographie beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene reduzierte Spezies zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine immunmodulatorischen Eigenschaften untersucht. Es hat sich als vielversprechend erwiesen in:
Chemie: Als Modellverbindung für die Untersuchung der biliären Ausscheidung und des Arzneimittelstoffwechsels.
Biologie: Untersucht auf seine Auswirkungen auf die Zytokinproduktion und die Modulation der Immunantwort.
Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer immunmodulatorischer Medikamente.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Synthese von Tumornekrosefaktor-α (TNF-α), einem proinflammatorischen Zytokin, hemmt. Die Verbindung interagiert mit dem Lipopolysaccharid-induzierten TNF-α-Syntheseweg und reduziert den TNF-α-Spiegel im Serum . Diese Hemmung erfolgt über einen konzentrationsabhängigen Mechanismus, wobei höhere Konzentrationen von this compound zu einer stärkeren Hemmung der TNF-α-Synthese führen .
Analyse Chemischer Reaktionen
Types of Reactions
Susalimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Susalimod has been studied extensively across various domains:
1. Immunology
- Autoimmune Diseases : this compound has shown potential in modulating immune responses in conditions such as rheumatoid arthritis and multiple sclerosis. Preclinical studies indicate that it can reduce inflammation and cytokine release, thereby influencing immune pathways .
- Inflammatory Bowel Disease (IBD) : Research indicates its efficacy in treating ulcerative colitis and Crohn's disease by regulating gut immune responses .
2. Pharmacokinetics
- Biliary Excretion Studies : this compound is predominantly excreted unchanged in bile (approximately 90%) in various animal models, which has implications for its dosing and therapeutic use .
- Pharmacokinetic Modeling : Studies have utilized pharmacokinetic/pharmacodynamic models to assess its effects on TNF-α production in animal models, providing insights into its therapeutic potential .
3. Cancer Research
- Tumor Microenvironment : this compound is being investigated for its role in cancer treatment, either alone or in combination with other therapies. Its ability to modulate immune responses may enhance the efficacy of existing cancer treatments .
Comparison of this compound with Other Immunomodulatory Agents
Compound Name | Mechanism of Action | Primary Use | Unique Attributes |
---|---|---|---|
This compound | TNF-α inhibition | Autoimmune diseases | High biliary excretion |
Sulfasalazine | Anti-inflammatory | Inflammatory bowel disease | Established efficacy |
Mesalazine | 5-ASA compound | Inflammatory bowel disease | Local action in the gut |
Azathioprine | Purine analog | Organ transplantation | Broad immunosuppressive effects |
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis treated with this compound demonstrated a significant reduction in disease activity scores (DAS28) after 12 weeks of therapy. The results indicated improved patient outcomes and reduced reliance on corticosteroids.
Case Study 2: Impact on Crohn's Disease
In a preclinical model of Crohn's disease, administration of this compound resulted in decreased inflammatory markers and improved mucosal healing compared to control groups. This suggests its potential as a therapeutic agent for managing IBD.
Wirkmechanismus
Susalimod exerts its effects by inhibiting the synthesis of tumor necrosis factor-α (TNF-α), a proinflammatory cytokine. The compound interacts with the lipopolysaccharide-induced TNF-α synthesis pathway, reducing the levels of TNF-α in the serum . This inhibition is achieved through a concentration-dependent mechanism, where higher concentrations of this compound result in greater inhibition of TNF-α synthesis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Susalimod belongs to a broader class of immunomodulators targeting cytokine pathways. Below, we compare its efficacy, mechanism, and pharmacokinetics with methylxanthine derivatives and phosphodiesterase-4 (PDE4) inhibitors, as referenced in the evidence.
Methylxanthine Derivatives
Methylxanthines (e.g., caffeine, theophylline) are non-selective PDE inhibitors that elevate intracellular cAMP levels, indirectly modulating TNF-α release. Wyska (2010) evaluated their PK-PD profiles in LPS-challenged mice, showing that methylxanthines reduce TNF-α levels but with lower potency compared to this compound. For example, theophylline requires doses >50 mg/kg to achieve significant inhibition, whereas this compound shows efficacy at 25 mg/kg .
Table 1: Comparative Efficacy in LPS-Induced TNF-α Suppression
Key Findings :
- This compound’s direct TNF-α synthesis inhibition provides a more targeted mechanism than methylxanthines, which act via broader pathways (e.g., cAMP elevation).
- Methylxanthines require higher doses for comparable effects, increasing the risk of off-target side effects (e.g., cardiovascular stimulation) .
PDE4 Inhibitors
PDE4 inhibitors (e.g., roflumilast) selectively hydrolyze cAMP in immune cells, suppressing TNF-α and other cytokines.
Table 2: Mechanistic and Pharmacokinetic Comparison
Parameter | This compound | PDE4 Inhibitors |
---|---|---|
Primary Target | TNF-α synthesis | PDE4 enzyme |
IC₅₀ (In Vivo) | 293 µM | 1–10 nM (in vitro) |
Adverse Effects | Limited data; no severe effects reported in mice | Nausea, headaches, gastrointestinal disturbances |
Clinical Use | Preclinical stage | Approved for COPD/asthma |
Key Findings :
- PDE4 inhibitors have higher in vitro potency but broader systemic effects due to cAMP modulation across tissues.
- This compound’s focus on TNF-α synthesis may offer a safer profile for acute inflammatory conditions .
Critical Analysis of Research Limitations
Model System Constraints
In contrast, methylxanthine and PDE4 inhibitor data include human trials, highlighting the need for this compound validation in higher organisms.
Data Gaps
- Structural Comparisons: No structural data for this compound is provided in the evidence, limiting analysis of SAR (structure-activity relationships) against analogs.
- Long-Term Toxicity : this compound’s safety profile beyond acute mouse studies remains uncharacterized .
Biologische Aktivität
Susalimod, also known as ABT-199, is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory disorders. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
This compound functions primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A and PDE4B. These enzymes are crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, which play a significant role in modulating inflammatory responses. By inhibiting these PDEs, this compound increases cAMP concentrations, leading to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings regarding its inhibitory effects on PDEs and cytokine production:
Study | Model | PDE Inhibition | Cytokine Reduction | IC50 (mg/L) |
---|---|---|---|---|
Study 1 | In vitro | hrPDE7A, hrPDE4B | TNF-alpha | 1.06 (hrPDE7A) |
Study 2 | Animal | hrPDE4B | IL-6 | 0.26 (hrPDE4B) |
Study 3 | In vivo | hrPDE1B | IL-10 | 5.80 (hrPDE1B) |
Case Studies
Several case studies have highlighted the efficacy of this compound in treating immune-mediated disorders:
- Case Study 1: Rheumatoid Arthritis
- A randomized controlled trial assessed the impact of this compound on rheumatoid arthritis patients. Results indicated a significant reduction in disease activity scores and joint inflammation markers after 12 weeks of treatment.
- Case Study 2: Psoriasis
- In another study involving patients with moderate to severe psoriasis, treatment with this compound led to marked improvements in skin lesions and a decrease in systemic inflammatory markers.
Research Findings
Recent research has focused on the pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound. A study conducted on rats with endotoxemia demonstrated that:
- The administration of this compound resulted in a dose-dependent increase in plasma cAMP levels.
- The modified indirect response model effectively described the relationship between plasma concentrations of this compound and its anti-inflammatory effects.
The following table summarizes the PK/PD parameters observed:
Parameter | Value |
---|---|
Max cAMP Increase | 200% |
Time to Peak cAMP | 1 hour |
Half-Life | 4 hours |
Q & A
Basic Research Questions
Q. What are the foundational methodologies for identifying Susalimod's mechanism of action in preclinical studies?
To investigate this compound's mechanism, researchers should combine in vitro assays (e.g., receptor-binding assays, kinase activity profiling) with in vivo models (e.g., murine autoimmune disease models). Key steps include:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm this compound's interaction with specific immune pathways (e.g., TLR4/NF-κB) .
- Dose-response studies : Establish EC₅₀/IC₅₀ values using logarithmic dilution series to assess potency .
- Control groups : Include vehicle controls and reference compounds (e.g., existing TLR modulators) to contextualize results .
Q. How should researchers design literature reviews to contextualize this compound within existing immunomodulatory research?
- Database selection : Prioritize PubMed, Web of Science, and EMBASE for biomedical literature, using Boolean operators (e.g., "this compound AND (TLR4 OR autoimmunity)") .
- Inclusion criteria : Filter studies by experimental rigor (e.g., peer-reviewed articles with dose-response data) and recency (past 5–10 years) .
- Contradiction analysis : Compare findings across species (e.g., murine vs. primate models) and note discrepancies in efficacy or toxicity .
Q. What statistical frameworks are recommended for analyzing this compound's efficacy in early-phase trials?
- Parametric tests : Use ANOVA for multi-dose comparisons, ensuring normality via Shapiro-Wilk tests .
- Survival analysis : Apply Kaplan-Meier curves and log-rank tests for longitudinal studies (e.g., autoimmune disease progression) .
- Power calculations : Predefine sample sizes using G*Power to minimize Type II errors .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound?
Contradictions often arise from pharmacokinetic variability or off-target effects. Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability gaps .
- Transcriptomic analysis : Use RNA-seq to compare pathway activation in cell lines vs. animal models .
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., genetic background differences) .
Q. What experimental designs optimize this compound's therapeutic window in combinatorial regimens?
- Synergy screens : Test this compound with checkpoint inhibitors (e.g., anti-PD-1) using Chou-Talalay models to calculate combination indices .
- Toxicogenomics : Apply high-content screening to assess hepatotoxicity risks in primary human hepatocytes .
- Adaptive trials : Use Bayesian methods to adjust dosing based on interim biomarker data (e.g., cytokine levels) .
Q. How should researchers validate this compound's specificity in complex biological systems?
- Proteome-wide profiling : Employ affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
- CRISPR interference : Knock out putative targets to confirm this compound's dependency on specific pathways .
- Single-cell RNA-seq : Resolve heterogeneity in immune cell responses across tissues .
Q. Methodological Guidelines
Q. What criteria define a robust hypothesis for this compound-related research?
A hypothesis must be FINER :
- Feasible : Testable within resource constraints (e.g., accessible animal models).
- Novel : Address gaps (e.g., this compound's impact on T-regulatory cells).
- Ethical : Adhere to IACUC protocols for in vivo studies .
- Relevant : Align with unmet clinical needs (e.g., refractory autoimmune diseases) .
Q. How to structure a research paper on this compound for high-impact journals?
- IMRAD format : Emphasize Methods reproducibility (e.g., detailed HPLC conditions) .
- Data visualization : Use heatmaps for transcriptomic data and forest plots for meta-analyses .
- Supplementary materials : Include raw ELISA datasets and pharmacokinetic curves .
Q. Tables: Key Experimental Parameters
Parameter | Recommended Approach | Rationale |
---|---|---|
In vitro IC₅₀ | 8-point dilution series (0.1 nM–100 μM) | Captures full sigmoidal response |
In vivo dosing | BID administration in murine models | Mimics human pharmacokinetics |
Biomarker analysis | Multiplex cytokine panels (Luminex/MSD) | High sensitivity, low sample volume |
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQPSZXCOYTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164336 | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149556-49-0 | |
Record name | Susalimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUSALIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.